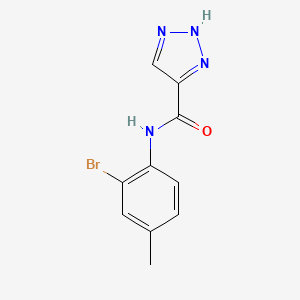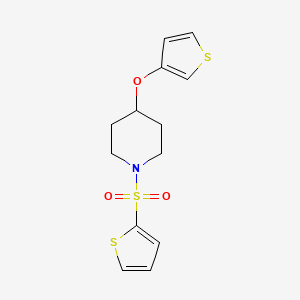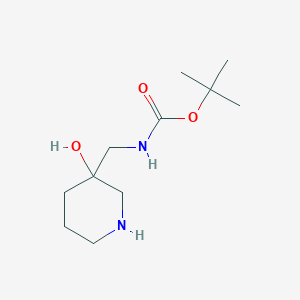![molecular formula C13H18N2OS B2621879 1-[4-(2-Thiophen-2-ylethyl)piperazin-1-yl]prop-2-en-1-one CAS No. 2179723-99-8](/img/structure/B2621879.png)
1-[4-(2-Thiophen-2-ylethyl)piperazin-1-yl]prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2-Thiophen-2-ylethyl)piperazin-1-yl]prop-2-en-1-one, also known as TIPP, is a chemical compound that belongs to the class of piperazine derivatives. TIPP has been synthesized and studied for its potential use in scientific research, particularly in the field of neuroscience.
作用機序
1-[4-(2-Thiophen-2-ylethyl)piperazin-1-yl]prop-2-en-1-one acts as an agonist of the delta opioid receptor, which is a G protein-coupled receptor that is primarily located in the peripheral nervous system and the brain. Activation of the delta opioid receptor by 1-[4-(2-Thiophen-2-ylethyl)piperazin-1-yl]prop-2-en-1-one leads to the inhibition of voltage-gated calcium channels and the activation of potassium channels, which results in the hyperpolarization of neurons and the inhibition of neurotransmitter release. This mechanism of action is responsible for the analgesic effects of 1-[4-(2-Thiophen-2-ylethyl)piperazin-1-yl]prop-2-en-1-one, as well as its potential use in the treatment of drug addiction and depression.
Biochemical and Physiological Effects:
1-[4-(2-Thiophen-2-ylethyl)piperazin-1-yl]prop-2-en-1-one has been shown to have potent analgesic effects in animal models of pain. In addition, 1-[4-(2-Thiophen-2-ylethyl)piperazin-1-yl]prop-2-en-1-one has been studied for its potential use in the treatment of drug addiction and depression. 1-[4-(2-Thiophen-2-ylethyl)piperazin-1-yl]prop-2-en-1-one has also been shown to have anti-inflammatory effects, which may be related to its analgesic effects.
実験室実験の利点と制限
One advantage of 1-[4-(2-Thiophen-2-ylethyl)piperazin-1-yl]prop-2-en-1-one is its potency and selectivity for the delta opioid receptor, which makes it a useful tool for studying the function of this receptor. However, one limitation of 1-[4-(2-Thiophen-2-ylethyl)piperazin-1-yl]prop-2-en-1-one is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 1-[4-(2-Thiophen-2-ylethyl)piperazin-1-yl]prop-2-en-1-one. One area of interest is the development of new analogs of 1-[4-(2-Thiophen-2-ylethyl)piperazin-1-yl]prop-2-en-1-one that may have improved potency and selectivity for the delta opioid receptor. Another area of interest is the study of the potential therapeutic applications of 1-[4-(2-Thiophen-2-ylethyl)piperazin-1-yl]prop-2-en-1-one, particularly in the treatment of drug addiction and depression. Finally, the use of 1-[4-(2-Thiophen-2-ylethyl)piperazin-1-yl]prop-2-en-1-one in combination with other drugs or therapies may also be an area of future research.
合成法
1-[4-(2-Thiophen-2-ylethyl)piperazin-1-yl]prop-2-en-1-one can be synthesized through a multi-step process involving the reaction of 2-acetylfuran with 1-(2-bromoethyl)thiophene to form 1-(2-thiophen-2-ylethyl)-2-acetylfuran. This intermediate is then reacted with piperazine in the presence of a base to form the final product, 1-[4-(2-Thiophen-2-ylethyl)piperazin-1-yl]prop-2-en-1-one. The synthesis method for 1-[4-(2-Thiophen-2-ylethyl)piperazin-1-yl]prop-2-en-1-one has been well-established and has been used in numerous studies.
科学的研究の応用
1-[4-(2-Thiophen-2-ylethyl)piperazin-1-yl]prop-2-en-1-one has been studied for its potential use in scientific research, particularly in the field of neuroscience. 1-[4-(2-Thiophen-2-ylethyl)piperazin-1-yl]prop-2-en-1-one is a potent and selective agonist of the delta opioid receptor, which is involved in the regulation of pain, mood, and reward. 1-[4-(2-Thiophen-2-ylethyl)piperazin-1-yl]prop-2-en-1-one has been shown to have analgesic effects in animal models of pain, and has also been studied for its potential use in the treatment of drug addiction and depression.
特性
IUPAC Name |
1-[4-(2-thiophen-2-ylethyl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-2-13(16)15-9-7-14(8-10-15)6-5-12-4-3-11-17-12/h2-4,11H,1,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGQJYSVKFJKSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)CCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Thiophen-2-ylethyl)piperazin-1-yl]prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-Cyclohexyl-1-methylpyrazol-4-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine](/img/structure/B2621797.png)
![N-(2-(1H-indol-3-yl)ethyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2621798.png)

![3,4,5-trimethoxy-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2621801.png)


![2-amino-5-(chloromethyl)-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2621805.png)

![N-[cyano(2,4-difluorophenyl)methyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B2621807.png)
![1-(2,6-Difluorobenzoyl)-4-[2-(3-fluorophenoxy)ethyl]piperidine](/img/structure/B2621808.png)
![(E)-3-(2-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide](/img/structure/B2621812.png)


![Propan-2-yl 6-[(4-fluorophenyl)carbamoyl]pyridine-2-carboxylate](/img/structure/B2621817.png)